molecular formula C14H17NO3 B168547 Methyl 1-benzyl-6-oxopiperidine-3-carboxylate CAS No. 156779-11-2

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Cat. No. B168547
CAS RN: 156779-11-2
M. Wt: 247.29 g/mol
InChI Key: JIANYAQFNMZKHH-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-6-oxopiperidine-3-carboxylate” is a chemical compound . It’s a type of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .


Molecular Structure Analysis

The molecular formula of “Methyl 1-benzyl-6-oxopiperidine-3-carboxylate” is C14H17NO3 . The molecular weight is 247.29 g/mol .

Scientific Research Applications

Synthesis and Stereochemistry

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is used in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. Its reactions with α,β-unsaturated carbonyl compounds produce 6- and 6,8-substituted derivatives, involving studies of stereochemical aspects and further transformations of these products (Vafina et al., 2003).

Enantioselective Benzylation

This compound has been a subject of research in enantioselective benzylation. For instance, methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate was obtained through phase-transfer catalysts using this compound. This method is noted for its mild reaction conditions and moderate enantioselectivity, useful in preparing biologically active compounds (Wang et al., 2018).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

It serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach to this synthesis involves a series of steps, including SN2 substitution, borohydride reduction, and debenzylation (Chen Xin-zhi, 2011).

Preparation in Crystallography

In crystallography, the title compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, was prepared starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. This involved a nine-step reaction including hydrogenation, methylation, oximation, and others, leading to the formation of a porous three-dimensional network in the crystal structure (Wang et al., 2008).

Structural Study

The structure of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms, synthesized from methyl 1-benzyl-6-oxopiperidine-3-carboxylate, was studied, showing keto-enol tautomerism and configurational isomerism at C-2 (Fernández et al., 1993).

Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

This compound is a key intermediate for synthesizing CP-690550, a potent proteinkinase inhibitor. Its asymmetric synthesis from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride suggests potential industrial application due to the mild conditions and high yields obtained (Hao et al., 2011).

properties

IUPAC Name

methyl 1-benzyl-6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIANYAQFNMZKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437252
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

CAS RN

156779-11-2
Record name Methyl 6-oxo-1-(phenylmethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156779-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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